molecular formula C11H16N4O6S2 B14576925 Methanesulfonic acid--2-(pyridin-2-yl)pyrimidin-4-amine (2/1) CAS No. 61310-38-1

Methanesulfonic acid--2-(pyridin-2-yl)pyrimidin-4-amine (2/1)

Cat. No.: B14576925
CAS No.: 61310-38-1
M. Wt: 364.4 g/mol
InChI Key: NXCIQPCWSGDHPJ-UHFFFAOYSA-N
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Description

Methanesulfonic acid–2-(pyridin-2-yl)pyrimidin-4-amine (2/1) is a chemical compound that combines the properties of methanesulfonic acid and 2-(pyridin-2-yl)pyrimidin-4-amine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid–2-(pyridin-2-yl)pyrimidin-4-amine typically involves a multi-step process. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution results in the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methanesulfonic acid–2-(pyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents such as 3-chloroperoxybenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like trimethylsilyl cyanide and various halides can be employed.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Methanesulfonic acid–2-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action for methanesulfonic acid–2-(pyridin-2-yl)pyrimidin-4-amine is not well-documented. studies on similar compounds suggest that it may exert its effects by interacting with specific molecular targets and pathways involved in collagen synthesis and fibrosis. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Uniqueness: Methanesulfonic acid–2-(pyridin-2-yl)pyrimidin-4-amine is unique due to its combination of methanesulfonic acid and pyrimidine structures, which confer distinct chemical and biological properties. Its potential anti-fibrotic activity and applications in medicinal chemistry set it apart from other similar compounds.

Properties

CAS No.

61310-38-1

Molecular Formula

C11H16N4O6S2

Molecular Weight

364.4 g/mol

IUPAC Name

methanesulfonic acid;2-pyridin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C9H8N4.2CH4O3S/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7;2*1-5(2,3)4/h1-6H,(H2,10,12,13);2*1H3,(H,2,3,4)

InChI Key

NXCIQPCWSGDHPJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=NC(=C1)C2=NC=CC(=N2)N

Origin of Product

United States

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